molecular formula C35H21N3S B1397064 1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine CAS No. 1235872-83-9

1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine

Cat. No.: B1397064
CAS No.: 1235872-83-9
M. Wt: 515.6 g/mol
InChI Key: RMIDDLPJBWTJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of carbazole and benzothieno[2,3-c]pyridine moieties contributes to its high thermal stability and efficient charge transport properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzothieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-bromopyridine under palladium-catalyzed conditions.

    Introduction of carbazole units: The carbazole moieties are introduced via a Buchwald-Hartwig amination reaction. This involves the coupling of the benzothieno[2,3-c]pyridine core with 9H-carbazole using a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidized derivatives: These may include quinone-like structures.

    Reduced derivatives: These may include hydrogenated carbazole units.

    Substituted derivatives: These may include halogenated or alkylated carbazole units.

Scientific Research Applications

1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine has a wide range of scientific research applications:

    Organic Electronics: It is used as a host material in OLEDs due to its high thermal stability and efficient charge transport properties.

    Photovoltaics: The compound is explored for use in organic solar cells as an electron donor material.

    Sensors: It is used in the development of chemical sensors due to its ability to undergo specific interactions with target analytes.

    Biological Applications: Research is ongoing to explore its potential use in bioimaging and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine in optoelectronic devices involves its ability to transport charge efficiently. The carbazole units facilitate hole transport, while the benzothieno[2,3-c]pyridine core enhances electron transport. This dual functionality allows for balanced charge injection and transport, leading to high device efficiency. The molecular targets include the active layers in OLEDs and photovoltaic devices, where the compound interacts with other materials to facilitate charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(9H-carbazol-9-yl)pyridine: Similar in structure but lacks the benzothieno[2,3-c]pyridine core.

    1,3-Di(9H-carbazol-9-yl)benzene: Contains carbazole units but has a benzene core instead of benzothieno[2,3-c]pyridine.

    2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: Contains carbazole units and a dibenzothiophene core.

Uniqueness

1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine is unique due to the presence of both carbazole and benzothieno[2,3-c]pyridine moieties, which provide a synergistic effect in enhancing charge transport properties. This makes it particularly suitable for high-performance optoelectronic devices.

Properties

IUPAC Name

1,6-di(carbazol-9-yl)-[1]benzothiolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H21N3S/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)37(29)22-17-18-33-28(21-22)27-19-20-36-35(34(27)39-33)38-31-15-7-3-11-25(31)26-12-4-8-16-32(26)38/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIDDLPJBWTJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=CN=C6N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.